1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Overview
Description
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H7F2NO3 and its molecular weight is 239.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including similar compounds to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, have been investigated for their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid. These derivatives have been shown to be good corrosion inhibitors, increasing in efficiency with concentration. They are classified as mixed-type inhibitors, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
2. Photoluminescent Materials
Studies on derivatives of 1H-pyrrole-2,5-dione, which include structures similar to this compound, have been conducted in the context of photoluminescent materials. These compounds have been used to synthesize soluble, conjugated polymers and copolymers that exhibit strong photoluminescence and are suitable for electronic applications due to their stability and processability (Beyerlein & Tieke, 2000).
3. Electronic and Structural Properties
Research into the electronic and structural properties of 1H-pyrrole-2,5-dione derivatives, closely related to this compound, has shown significant electron delocalization within their structure. These studies provide insights into their electrochemical properties, highlighting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
4. Solubility and Solvent Effects
The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound structurally related to this compound, has been extensively studied in various solvents. Understanding the solubility and solvent effects of these compounds is crucial for their potential application in various fields (Li, Li, Gao, & Lv, 2019).
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHABICOZQAIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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